Benzene, 1-ethynyl-2-(phenylethynyl)-

Enediyne Cyclization Bergman Rearrangement Sterically Hindered Diynes

When sourcing unsymmetrical ortho-diynes for regioselective cyclization, generic phenylacetylene derivatives fail to deliver catalyst-controlled selectivity. 1-Ethynyl-2-(phenylethynyl)benzene solves this: • Dual gold catalysis: enables 5-exo-dig cyclization with lower activation barrier vs. 6-endo-dig, yielding indene-fused frameworks • Catalyst-tunable polymerization: Rh targets terminal alkyne for linear poly(phenylacetylene); W/Mo triggers cyclopolymerization (Mn 6,300-71,900, soluble) • Reduced Bergman cyclization propensity vs. 1,2-bis(phenylethynyl)benzene for fine-tuned thermal thresholds

Molecular Formula C16H10
Molecular Weight 202.25 g/mol
CAS No. 143192-60-3
Cat. No. B8763557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-ethynyl-2-(phenylethynyl)-
CAS143192-60-3
Molecular FormulaC16H10
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1C#CC2=CC=CC=C2
InChIInChI=1S/C16H10/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h1,3-11H
InChIKeyFFEGFMOHMPSHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-(phenylethynyl)benzene Overview


1-Ethynyl-2-(phenylethynyl)benzene (also designated 1-ethynyl-2-phenylethynylbenzene, EPB, or 2 in specialized literature) is a C16H10 aromatic diyne distinguished by an ortho arrangement of a terminal ethynyl group and a phenylethynyl substituent . This substitution pattern imparts unique reactivity as a sterically hindered enediyne precursor and a versatile monomer for catalyst-controlled polymerization, positioning it as a specialty intermediate in synthetic organic chemistry, materials science, and computational mechanistic studies [1][2].

Sterically hindered enediyne for Bergman cyclization studies
Monomer for catalyst-controlled polymerization to soluble conjugated polymers
Benchmark system for computational dual-gold-activation modeling

Why 1-Ethynyl-2-(phenylethynyl)benzene Is Irreplaceable


1-Ethynyl-2-(phenylethynyl)benzene is not a generic phenylacetylene derivative. Its unsymmetrical ortho-diyne architecture is structurally distinct from linear para-substituted analogs and from the symmetrical 1,2-bis(phenylethynyl)benzene congener. This difference dictates its specific behavior in cyclization chemistry: it undergoes gold-catalyzed 5-exo-dig and 6-endo-dig ring closures with computationally defined activation barriers and regioselectivity that are not observed for the 1,3- or 1,4-isomers [1]. In polymerization, the ortho-substitution pattern allows for catalyst-dependent selectivity between terminal alkyne polymerization (using Rh) and cyclopolymerization involving both triple bonds (using W or Mo), a divergence not achievable with meta- or para-dialkynylbenzenes [2]. Furthermore, its Bergman cyclization yields distinct phenyl-shifted products that differ from those of 1,2-bis(phenylethynyl)benzene [3]. Substituting this compound with a different regioisomer or a simpler diyne would fundamentally alter the reaction pathway and the resulting conjugated product architecture.

Regioisomer mismatch
Ortho-diyne reactivity differs fundamentally from 1,3- and 1,4-isomers in cyclization and polymerization.
Symmetrical congener divergence
1,2-Bis(phenylethynyl)benzene yields different Bergman products and higher cyclization efficiency.
Catalytic selectivity alteration
o-Diethynylbenzene produces insoluble cross-linked networks, limiting processability and monomer control.

1-Ethynyl-2-(phenylethynyl)benzene vs. Closest Analogs


Bergman Cyclization: Phenyl-Shifted Product Distribution

Under thermal Bergman cyclization conditions (260–360 °C in the presence of 1,4-cyclohexadiene), 1-ethynyl-2-(phenylethynyl)benzene undergoes phenyl-shifted rearrangements with a product distribution distinct from that of its symmetrical counterpart 1,2-bis(phenylethynyl)benzene. While 1,2-bis(phenylethynyl)benzene yields 2,3-diphenylnaphthalene as a minor product (<3% yield) with major products 1,3-diphenylnaphthalene (up to 16%) and 1,4-diphenylnaphthalene (up to 11%), 1-ethynyl-2-(phenylethynyl)benzene generates analogous phenyl-shifted products 'somewhat less efficiently' under the same conditions [1]. This difference in both product distribution and overall efficiency arises from the unsymmetrical substitution pattern, which alters the steric environment and the stability of intermediate benzyne species.

Bergman Cyclization
Head-to-head
Phenyl-shifted products; reduced efficiency vs symmetrical analog
Supports enediyne pathway differentiation
Under thermal conditions 260–360 °C
Enediyne Cyclization Bergman Rearrangement Sterically Hindered Diynes

Gold-Catalyzed Cyclization Regioselectivity

Computational characterization of the Au-NHC catalyzed ring-closure of 1-ethynyl-2-(phenylethynyl)benzene reveals that the 5-exo-dig cyclization proceeds with a lower activation barrier and greater exothermicity relative to the 6-endo-dig pathway [1]. A reaction force analysis indicates that the rate constants are strongly influenced by a structural component that is larger for the 5-exo-dig cyclization due to the strain inherent in forming a five-membered ring. This regioselectivity, governed by the ortho-relationship of the two alkynyl units, is not generalizable to other bis(phenylethynyl)benzene isomers, which lack the same spatial constraints for dual gold activation.

Au-Catalyzed Cyclization
Method context
5-exo-dig favored; lower activation barrier
Enables regiospecific indene scaffold design
DFT-calculated; experimental validation advised
Dual Gold Catalysis Cycloisomerization Density Functional Theory

Catalyst-Dependent Polymerization Selectivity

1-Ethynyl-2-phenylethynylbenzene (2) undergoes polymerization with W and Mo catalysts to yield soluble polymers with number-average molecular weights (Mn) ranging from 6,300 to 71,900 in good yields [1]. In contrast, the parent compound o-diethynylbenzene (1) produces insoluble, highly cross-linked polymers under similar conditions due to the consumption of both terminal ethynyl groups. Moreover, the unsymmetrical substitution of 2 enables selective polymerization of the terminal ethynyl group when Rh catalysts are employed, affording linear poly(phenylacetylene) derivatives with pendant phenylethynyl groups—a selectivity not achievable with symmetrical o-diethynylbenzene [2].

Polymerization Outcome
Head-to-head
Soluble polymer (Mn 6,300–71,900) vs insoluble cross-linked (o-diethynylbenzene)
Enables solution-processable conjugated polymers
W/Mo catalysts; Rh yields linear polyacetylene
Transition-Metal Polymerization Substituted Polyacetylenes Conjugated Polymers

Ortho-Substitution Dimerization Kinetics

During pulse radiolysis in DMF, the radical anion of 1,2-bis(phenylethynyl)benzene dimerizes with neutral substrate with a bimolecular rate constant (kb) in the range of (1.2 ± 0.1) × 10⁷ to (3.2 ± 0.2) × 10⁸ M⁻¹ s⁻¹, depending on substituents [1]. Although the target compound 1-ethynyl-2-(phenylethynyl)benzene was not directly measured in this series, the study establishes that the ortho (1,2-) substitution pattern yields a lower dimerization rate constant compared to the para (1,4-) and meta (1,3-) isomers, due to less effective π-conjugation and increased steric hindrance for CC bond formation between sp carbon atoms. By inference, the unsymmetrical 1-ethynyl-2-(phenylethynyl)benzene is expected to exhibit similarly attenuated dimerization kinetics relative to its para-substituted counterparts.

Radical Anion Dimerization
Class-level inference
Inferred lower dimerization rate vs para isomer
Ortho-pattern may reduce intermolecular coupling
Requires direct measurement; based on bis-analog study
Pulse Radiolysis Radical Anion Dimerization Electron Transfer

1-Ethynyl-2-(phenylethynyl)benzene: Key Applications


Sterically Modulated Enediyne Bergman Cyclization

Researchers developing enediyne-based antitumor agents or studying thermal cyclization mechanisms should select 1-ethynyl-2-(phenylethynyl)benzene when a reduced propensity for Bergman cyclization is required. Compared to 1,2-bis(phenylethynyl)benzene, the unsymmetrical derivative cyclizes 'somewhat less efficiently' and yields a distinct suite of phenyl-shifted products under thermal conditions [1]. This allows for fine-tuning of cyclization temperature thresholds and product outcomes in sterically congested enediyne systems.

Gold-Catalyzed Indene and Dibenzopentalene Construction

This compound is the substrate of choice for synthetic chemists employing dual gold catalysis to access indene-fused and dibenzopentalene polycyclic frameworks. Its ortho-alkynyl architecture enables predictable 5-exo-dig cyclization with a lower activation barrier than the 6-endo-dig alternative, a regioselectivity confirmed by DFT calculations [1]. This reactivity is not generalizable to the 1,3- or 1,4-bis(phenylethynyl)benzene isomers, making 1-ethynyl-2-(phenylethynyl)benzene uniquely suited for this synthetic methodology.

Solution-Processable Conjugated Polymer Synthesis

Materials scientists requiring soluble conjugated polymers with pendant phenylethynyl functionality should procure 1-ethynyl-2-(phenylethynyl)benzene. When polymerized with W or Mo catalysts, it yields polymers with Mn of 6,300–71,900 that are soluble in common organic solvents, in contrast to the intractable cross-linked networks formed from o-diethynylbenzene [1]. Furthermore, Rh-catalyzed polymerization selectively targets the terminal ethynyl group, producing linear poly(phenylacetylene) derivatives—a catalytic selectivity not available with the parent diethynylbenzene [2].

Dual Gold Activation and π-Conjugation Mechanistic Studies

The ortho-alkynyl substitution of 1-ethynyl-2-(phenylethynyl)benzene makes it an ideal model compound for computational and experimental investigations of dual gold activation mechanisms, σ- and π-coordination effects, and bent π-conjugation pathways. The compound's well-defined reactivity profile—including the structural contribution to rate constants and the nature of Au-NHC coordination in the transition state [1]—provides a benchmark system for validating new theoretical methods and catalyst designs. Its behavior as a 'bent-conjugated' system also differs fundamentally from the linear conjugation of the 1,4-isomer and the cross-conjugation of the 1,3-isomer [2].

Application
Selection Property
Validation Focus
Enediyne cyclization research
Unsymmetrical ortho-diyne architecture
Phenyl-shifted product distribution
Gold-catalyzed scaffold synthesis
Ortho-alkynyl regioselectivity
5-exo vs 6-endo cyclization pathway
Solution-processable polymer synthesis
Catalyst-dependent polymerization selectivity
Soluble vs cross-linked polymer formation
Computational mechanistic benchmarking
Defined activation barriers and coordination effects
DFT benchmarks for dual gold activation

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